(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate
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Description
“(S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate” is a derivative of the amino acid valine . It’s used for research purposes and is not sold to patients .
Molecular Structure Analysis
The molecular weight of this compound is 388.34 and its formula is C17H19F3N2O5 .Physical and Chemical Properties Analysis
This compound is stored at room temperature . More specific physical and chemical properties were not available in the sources I found.Mechanism of Action
Target of Action
H-D-Ala-AMC TFA, also known as CID 24801882 or ®-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, is a derivative of the amino acid alanine . The primary targets of this compound are plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .
Mode of Action
The compound interacts with its targets by inhibiting the amidolytic activity of plasmin . This interaction results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .
Biochemical Pathways
The compound affects the fibrinolysis pathway, which is the process of breaking down fibrin in blood clots. By inhibiting plasmin, the compound prevents the breakdown of fibrin, thus affecting the fibrinolysis pathway .
Result of Action
The inhibition of plasmin by H-D-Ala-AMC TFA can lead to a decrease in the breakdown of fibrin, resulting in the prevention of blood clot dissolution. This can be beneficial in situations where excessive bleeding is a concern, such as during surgeries or in individuals with certain blood coagulation disorders .
Future Directions
Properties
IUPAC Name |
(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGKKBUKGNFDJW-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647362 |
Source
|
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-D-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201847-52-1 |
Source
|
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-D-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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